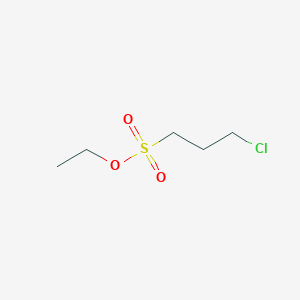

Ethyl 3-chloropropane-1-sulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 3-chloropropane-1-sulfonate is a chemical compound with the CAS Number: 2102412-63-3 . It has a molecular weight of 186.66 . The compound is stored at temperatures between 0-8°C .

Molecular Structure Analysis

The Inchi Code for Ethyl 3-chloropropane-1-sulfonate is 1S/C5H11ClO3S/c1-2-9-10 (7,8)5-3-4-6/h2-5H2,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

Ethyl 3-chloropropane-1-sulfonate is a pale-yellow to yellow-brown liquid . It has a molecular weight of 186.66 .Aplicaciones Científicas De Investigación

1. Synthesis of Sulfone-Substituted Cyclopropanes

Ethyl 3-chloropropane-1-sulfonate has applications in the synthesis of sulfone-substituted cyclopropanes, demonstrated by the reaction of 1-(phenylseleno)-2-(trimethylsilyl)ethene and methyl or ethyl 2-p-toluene- or benzenesulfonylacrylates. This reaction yields cyclopropane products with specific stereochemistry, providing insights into stereoselective synthesis processes (Yamazaki et al., 1999).

2. Fluorescence Sensors for Cu2+ Detection

In the field of fluorescence sensing, ethyl 3-chloropropane-1-sulfonate-related compounds are used to develop sulfonato-Salen-type ligands. These ligands exhibit strong UV/Vis-absorption and fluorescence, making them effective in detecting Cu2+ in water and living cells (Zhou et al., 2012).

3. Ethylenic Silasultones Synthesis

The compound plays a role in synthesizing novel ethylenic silasultones, achieved through the sulfonation of specific silabicyclohexanes. This process leads to the creation of ethylenic silasultones and their hydrolysis to sulfonic acids, contributing to the understanding of C-Si and C-H bond cleavage mechanisms (Grignon-Dubois et al., 1980).

4. Catalyst in Polyhydroquinoline Derivatives Synthesis

Ethyl 3-chloropropane-1-sulfonate-related compounds serve as catalysts in synthesizing polyhydroquinoline derivatives. They facilitate the condensation process in the synthesis, highlighting their role in clean and efficient chemical reactions (Khaligh, 2014).

5. Sulfone Substitution in o-Quinodimethanes

In organic synthesis, the compound is involved in the preparation of sulfone-substituted o-quinodimethanes, a critical step in synthesizing complex organic molecules. This showcases its utility in multi-step organic synthesis processes (Lenihan & Shechter, 1999).

6. Role in Protein Chemistry

Ethyl 3-chloropropane-1-sulfonate derivatives have been used in protein chemistry, particularly as reagents for nucleophilic side chains of proteins. This application highlights its utility in biochemistry and molecular biology research (Llamas et al., 1986).

7. Application in Proton Conducting Membranes

The compound's derivatives are used in the creation of proton-conducting membranes, vital in fuel cell technology. This demonstrates its significance in the development of renewable energy technologies (Gode et al., 2006).

Safety And Hazards

Propiedades

IUPAC Name |

ethyl 3-chloropropane-1-sulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ClO3S/c1-2-9-10(7,8)5-3-4-6/h2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFXZYSIVMFUDAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOS(=O)(=O)CCCCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-chloropropane-1-sulfonate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-ethylphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide](/img/structure/B2609038.png)

![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2609043.png)

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2609044.png)

![N-[2-(4-Methylphenyl)ethyl]-N-(oxolan-2-ylmethyl)but-2-ynamide](/img/structure/B2609045.png)

![[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2609049.png)

![6-benzyl-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2609050.png)

![Ethyl 5,5,7,7-tetramethyl-2-[(5-nitrofuran-2-carbonyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2609051.png)

![N-[4-(butan-2-yl)phenyl]-2-(morpholin-4-yl)acetamide](/img/structure/B2609055.png)

![8-[(4-Fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2609058.png)